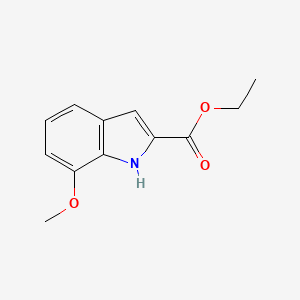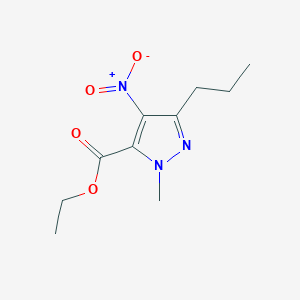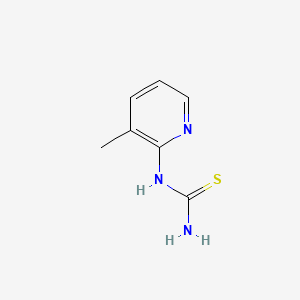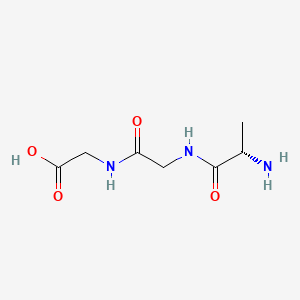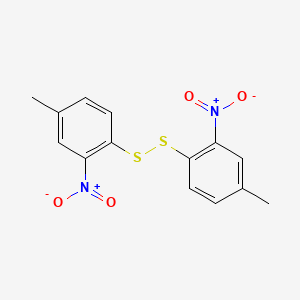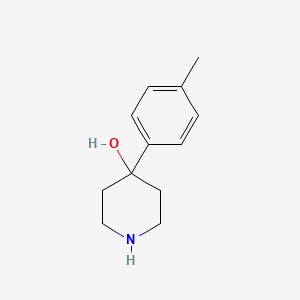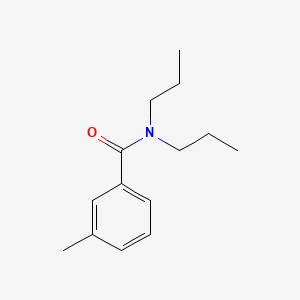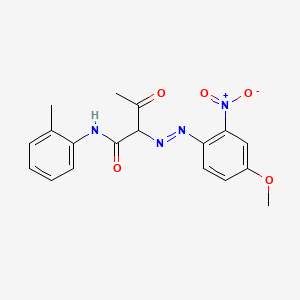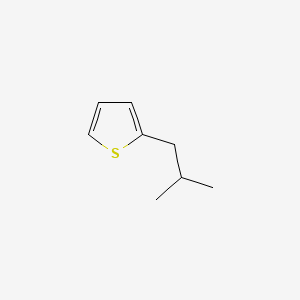
2-Isobutylthiophene
Übersicht
Beschreibung
2-Isobutylthiophene is a chemical compound with the molecular formula C8H12S . It is also known by other synonyms such as 2-(2-methylpropyl)thiophene and 2-iso-Butylthiophene . The molecular weight of 2-Isobutylthiophene is 140.25 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Isobutylthiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . The InChI string representation of the molecule is InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 .
Physical And Chemical Properties Analysis
2-Isobutylthiophene has a molecular weight of 140.25 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 140.06597156 g/mol . Its topological polar surface area is 28.2 Ų .
Wissenschaftliche Forschungsanwendungen
Thermochemical Studies
2-Isobutylthiophene and related thiophene-based compounds are extensively studied for their thermochemical properties. A study by Roux et al. (2007) focused on the experimental and computational thermochemical analysis of thiopheneacetic acid methyl esters, highlighting their relevance in drug design, electronic devices, and conductive polymers. The enthalpies of combustion and vaporization of these compounds were measured, providing insights into their stabilities and potential applications in various fields (Roux et al., 2007).
Corrosion Inhibition
Thiophene derivatives are also significant in corrosion inhibition. Al-Baghdadi et al. (2020) synthesized 2-acetylthiophene thiosemicarbazone and investigated its efficiency as a corrosion inhibitor for mild steel in hydrochloric acid. Their research demonstrated high inhibition efficiency, contributing to the development of effective corrosion inhibitors in industrial applications (Al-Baghdadi et al., 2020).
Thermophysical Properties
The study of thermophysical properties of thiophene derivatives, such as 2-acetylthiophene, is essential for various industrial applications. Antón et al. (2017) conducted a comprehensive investigation on the vapor pressure, density, speed of sound, and other properties of 2-acetylthiophene. These properties are crucial for understanding the behavior of these compounds in different environmental conditions and their potential applications in materials science and engineering (Antón et al., 2017).
Biomedical and Biosensing Applications
2-Isobutylthiophene derivatives are also explored for their potential in biomedical and biosensing applications. For instance, studies on two-dimensional materials, including thiophene derivatives, have shown promising results in biosensors, therapeutic agents, and environmental monitoring. These applications leverage the unique chemical and physical properties of thiophene-based materials, as discussed by Rohaizad et al. (2020) (Rohaizad et al., 2020).
Renewable Chemicals and Fuels Production
The potential of thiophene derivatives in producing renewable chemicals and fuels is another area of significant interest. Taylor et al. (2010) investigated the dehydration of fermented isobutanol, derived from thiophene, for renewable chemicals and fuels production. This study highlighted the potential of thiophene derivatives in creating sustainable energy sources (Taylor et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, suggesting that 2-Isobutylthiophene may also interact with multiple pathways .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that 2-isobutylthiophene may also have diverse molecular and cellular impacts .
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOAPDUAPUERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340670 | |
| Record name | 2-Isobutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32741-05-2 | |
| Record name | 2-Isobutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


